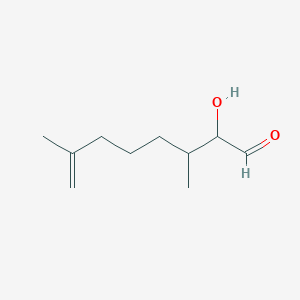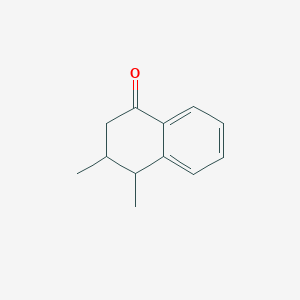
3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its two methyl groups attached to the naphthalene ring, which is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one typically involves the hydrogenation of 3,4-dimethylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under controlled conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalenes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of dyes, fragrances, and other chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylnaphthalene: Lacks the hydrogenation at the 1(2h)-one position.
1,2,3,4-Tetrahydronaphthalene: Fully hydrogenated naphthalene ring.
Naphthoquinones: Oxidized derivatives of naphthalene.
Uniqueness
3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties.
Properties
CAS No. |
6289-53-8 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-8-7-12(13)11-6-4-3-5-10(11)9(8)2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
FKYUFNAINXVQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



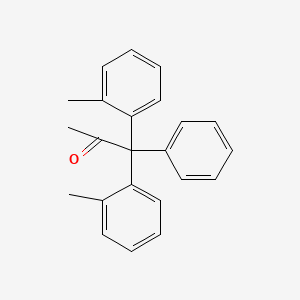
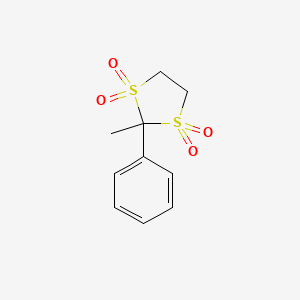
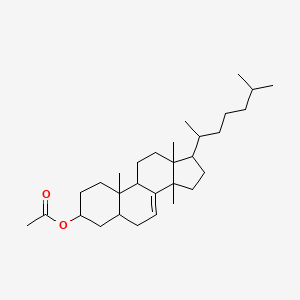
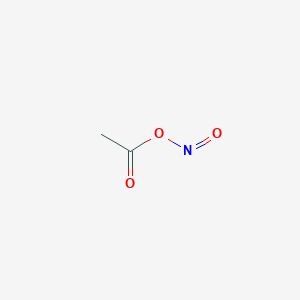

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
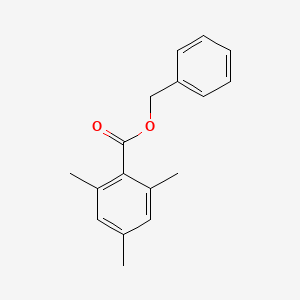
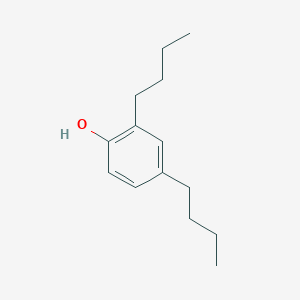
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
